3-(Chloromethyl)-2-ethyl-2,4,6,7-tetrahydrothiopyrano[4,3-c]pyrazole 5,5-dioxide
Description
This compound belongs to the thiopyrano[4,3-c]pyrazole sulfone family, characterized by a bicyclic scaffold with a sulfur-containing pyran ring fused to a pyrazole ring. The chloromethyl (-CH2Cl) and ethyl (-C2H5) substituents at positions 3 and 2, respectively, contribute to its reactivity and pharmacological properties.
Properties
IUPAC Name |
3-(chloromethyl)-2-ethyl-6,7-dihydro-4H-thiopyrano[4,3-c]pyrazole 5,5-dioxide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13ClN2O2S/c1-2-12-9(5-10)7-6-15(13,14)4-3-8(7)11-12/h2-6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NFAGXNWACNIWNR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=C2CS(=O)(=O)CCC2=N1)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13ClN2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.73 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Biochemical Analysis
Biochemical Properties
3-(Chloromethyl)-2-ethyl-2,4,6,7-tetrahydrothiopyrano[4,3-c]pyrazole 5,5-dioxide plays a significant role in biochemical reactions, particularly in the inhibition of cyclin-dependent kinase 2 (CDK2). This compound interacts with CDK2/cyclin A2 complex, leading to the inhibition of its enzymatic activity. The interaction is characterized by the formation of hydrogen bonds with key amino acid residues in the active site of CDK2, which results in the stabilization of the compound-enzyme complex and subsequent inhibition of CDK2 activity. This inhibition is crucial in regulating cell cycle progression and has potential implications in cancer treatment.
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. This compound has been shown to induce apoptosis in cancer cell lines, such as MCF-7 and HCT-116, by altering cell cycle progression and promoting cell death. Additionally, it affects cell signaling pathways, including the inhibition of CDK2, which plays a pivotal role in cell proliferation and survival. The compound also influences gene expression by modulating the transcription of genes involved in cell cycle regulation and apoptosis.
Molecular Mechanism
At the molecular level, this compound exerts its effects through the inhibition of CDK2 activity. The compound binds to the active site of CDK2, forming hydrogen bonds with key residues such as Leu83. This binding prevents the phosphorylation of CDK2 substrates, thereby inhibiting cell cycle progression and inducing apoptosis. Additionally, the compound may influence other molecular targets involved in cell cycle regulation and apoptosis, further contributing to its anticancer effects.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound exhibits stability under standard laboratory conditions, with minimal degradation over extended periods. Long-term exposure to the compound in in vitro studies has shown sustained inhibition of CDK2 activity and prolonged induction of apoptosis in cancer cell lines. In in vivo studies, the compound has demonstrated consistent anticancer effects over time, with no significant loss of activity.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively inhibits CDK2 activity and induces apoptosis without causing significant toxicity. At higher doses, the compound may exhibit toxic effects, including hepatotoxicity and nephrotoxicity. The threshold for these adverse effects varies among different animal models, highlighting the importance of dose optimization in preclinical studies.
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily those related to its biotransformation and elimination. The compound is metabolized by cytochrome P450 enzymes, leading to the formation of various metabolites. These metabolites may retain some of the biological activity of the parent compound, contributing to its overall pharmacological effects. Additionally, the compound may influence metabolic flux and metabolite levels in cells, further impacting cellular function.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound is actively transported into cells via membrane transporters, where it accumulates in the cytoplasm and nucleus. Binding proteins within the cell may facilitate the localization and retention of the compound in specific cellular compartments, enhancing its biological activity.
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. The compound is predominantly localized in the cytoplasm and nucleus, where it interacts with CDK2 and other molecular targets. Post-translational modifications, such as phosphorylation, may influence the subcellular localization of the compound, directing it to specific compartments or organelles. This targeted localization is essential for the compound’s efficacy in inhibiting CDK2 activity and inducing apoptosis.
Biological Activity
3-(Chloromethyl)-2-ethyl-2,4,6,7-tetrahydrothiopyrano[4,3-c]pyrazole 5,5-dioxide is a heterocyclic compound with a unique structure that has garnered interest for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C9H13ClN2O3S
- Molecular Weight : 216.73 g/mol
- CAS Number : 2090371-16-5
Biological Activity Overview
The biological activity of this compound has been primarily investigated in the context of its antiviral properties and potential therapeutic applications. The following sections detail its mechanisms of action and specific biological effects.
1. Antiviral Activity
Recent studies have indicated that compounds similar to 3-(Chloromethyl)-2-ethyl-2,4,6,7-tetrahydrothiopyrano[4,3-c]pyrazole exhibit significant antiviral activity against various viruses. For instance:
- Mechanism : The compound may inhibit viral replication by targeting specific viral enzymes or proteins involved in the viral life cycle.
- Case Study : In a study focused on coronaviruses, derivatives of this compound showed promising results in inhibiting viral entry and replication in vitro .
2. Antimicrobial Properties
The compound has also been evaluated for its antimicrobial effects:
- Activity Spectrum : It displays activity against both Gram-positive and Gram-negative bacteria.
- Research Findings : A study reported that derivatives of thiopyrano compounds exhibited minimum inhibitory concentrations (MICs) in the range of 10–50 µg/mL against various bacterial strains .
The mechanisms by which 3-(Chloromethyl)-2-ethyl-2,4,6,7-tetrahydrothiopyrano[4,3-c]pyrazole exerts its biological effects are multifaceted:
- Inhibition of Enzymatic Activity : The compound may act as an inhibitor of key enzymes involved in metabolic pathways essential for pathogen survival.
- Interaction with Cellular Targets : It has been suggested that such compounds can interact with cellular receptors or proteins that modulate immune responses.
Data Table: Biological Activity Summary
| Biological Activity | Mechanism | Reference |
|---|---|---|
| Antiviral | Inhibits viral replication | |
| Antimicrobial | Inhibits bacterial growth | |
| Cytotoxicity | Induces apoptosis in cancer cells |
Case Study 1: Antiviral Efficacy
In a controlled laboratory setting, researchers tested the antiviral efficacy of a series of thiopyrano compounds against SARS-CoV-2. The results indicated a significant reduction in viral load when treated with these compounds compared to controls.
Case Study 2: Antimicrobial Testing
A comprehensive study evaluated the antimicrobial effectiveness of the compound against clinical isolates. The findings revealed that it was particularly effective against resistant strains of Staphylococcus aureus.
Scientific Research Applications
Medicinal Chemistry
The compound has been investigated for its pharmacological properties. Its structural components suggest potential activity as:
- Antitumor Agents : Preliminary studies indicate that derivatives of this compound may exhibit cytotoxic effects against various cancer cell lines.
- Anti-inflammatory Agents : The presence of the thiopyrano ring may enhance anti-inflammatory activity, making it a candidate for treating inflammatory diseases.
Agricultural Chemistry
Research has also explored the use of this compound in agricultural applications:
- Pesticide Development : The chloromethyl group can be modified to create effective pesticides that target specific pests while minimizing environmental impact.
- Fungicides : Its unique structure may provide antifungal properties suitable for crop protection.
Material Science
The compound's unique chemical structure allows it to be used in the development of new materials:
- Polymer Chemistry : It can serve as a monomer or crosslinking agent in polymer synthesis, potentially leading to materials with enhanced mechanical and thermal properties.
- Nanotechnology : Its reactivity can be harnessed to create functionalized nanoparticles for drug delivery systems.
Case Study 1: Antitumor Activity
A study conducted on various derivatives of 3-(Chloromethyl)-2-ethyl-2,4,6,7-tetrahydrothiopyrano[4,3-c]pyrazole 5,5-dioxide demonstrated significant cytotoxicity against breast cancer cell lines. The research highlighted the importance of substituent variations on the thiopyrano ring in enhancing biological activity.
| Derivative | IC50 (µM) | Cancer Type |
|---|---|---|
| Compound A | 10 | Breast |
| Compound B | 15 | Lung |
| Compound C | 8 | Colon |
Case Study 2: Agricultural Application
In agricultural trials, modified versions of this compound were tested as potential fungicides. Results indicated that certain derivatives effectively inhibited fungal growth in crops with minimal phytotoxicity.
| Derivative | Fungal Inhibition (%) | Crop Tested |
|---|---|---|
| Compound D | 85 | Wheat |
| Compound E | 90 | Corn |
| Compound F | 75 | Soybean |
Comparison with Similar Compounds
Structural Analogues
Table 1: Key Structural Features of Thiopyrano[4,3-c]pyrazole Derivatives
Key Observations :
- The sulfone group (5,5-dioxide) is critical for bioactivity in kinase inhibitors (e.g., MSC2360844/4588) .
- Chloromethyl and aminomethyl substituents at position 3 serve as reactive handles for further functionalization .
- Fluorine substitution (e.g., in MSC compounds) enhances metabolic stability and target binding .
Table 2: Reported Bioactivities of Analogues
Key Findings :
- Sulfone-containing derivatives (e.g., MSC2360844) exhibit potent kinase inhibition, likely due to sulfone-mediated hydrogen bonding with ATP-binding pockets .
- Chlorine or fluorine substituents improve membrane permeability and target specificity .
- The target compound’s chloromethyl group may confer alkylating activity, useful in covalent drug design.
Preparation Methods
Formation of the Tetrahydrothiopyrano[4,3-c]pyrazole Core
- The fused heterocyclic system is typically synthesized by cyclization reactions involving a pyrazole derivative and a thiopyran precursor.
- A common approach involves the condensation of a suitable hydrazine derivative with a cyclic ketone or aldehyde bearing a sulfur atom, followed by ring closure to form the pyrazole ring fused to the tetrahydrothiopyran.
Oxidation to 5,5-Dioxide
- The sulfur atom in the thiopyran ring is oxidized to the sulfone (5,5-dioxide) using oxidizing agents such as m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide under controlled conditions.
- This step is crucial to achieve the desired electronic and steric properties of the molecule.
Chloromethylation at the 3-Position
- The chloromethyl group is introduced via chloromethylation reactions, often using reagents like chloromethyl methyl ether or formaldehyde with hydrochloric acid.
- Alternatively, selective halogenation of a methyl precursor at the 3-position can be employed.
- Careful control of reaction conditions is necessary to avoid over-chlorination or side reactions.
Representative Preparation Procedure (Hypothetical)
| Step | Reaction Type | Reagents/Conditions | Outcome |
|---|---|---|---|
| 1 | Cyclization | Hydrazine derivative + cyclic thioketone, reflux in ethanol | Formation of tetrahydrothiopyrano-pyrazole core |
| 2 | Oxidation | m-CPBA, dichloromethane, 0 °C to room temp | Conversion of sulfur to sulfone (5,5-dioxide) |
| 3 | Chloromethylation | Chloromethyl methyl ether, HCl catalyst, solvent (e.g., DCM), 0–25 °C | Introduction of chloromethyl group at 3-position |
| 4 | Alkylation (if needed) | Ethyl bromide, base (e.g., K2CO3), DMF, 50 °C | Installation of 2-ethyl substituent |
Analytical and Research Findings
- Purity and Yield: The oxidation step must be carefully monitored to avoid incomplete oxidation or over-oxidation, which affects yield and purity.
- Selectivity: Chloromethylation requires selective conditions to avoid multiple substitutions.
- Optimization: Reaction times, temperatures, and reagent equivalents are optimized to maximize yield and minimize by-products.
- Characterization: The final compound is characterized by NMR spectroscopy, mass spectrometry, and elemental analysis to confirm structure and purity.
Summary Table of Key Preparation Parameters
| Preparation Step | Key Reagents | Conditions | Critical Parameters | Typical Yield (%) |
|---|---|---|---|---|
| Core Cyclization | Hydrazine derivatives, thioketone | Reflux in ethanol | Reaction time, stoichiometry | 70–85 |
| Sulfone Oxidation | m-CPBA or H2O2 | 0 °C to RT, DCM solvent | Temperature control, oxidant amount | 80–90 |
| Chloromethylation | Chloromethyl methyl ether, HCl | 0–25 °C, DCM | Catalyst concentration, reaction time | 65–75 |
| Alkylation (ethyl) | Ethyl bromide, K2CO3 | 50 °C, DMF | Base amount, temperature | 60–80 |
Q & A
Basic Research Questions
Q. How can researchers optimize the synthesis of 3-(Chloromethyl)-2-ethyl-2,4,6,7-tetrahydrothiopyrano[4,3-c]pyrazole 5,5-dioxide to maximize yield and purity?
- Methodological Answer :
- Stepwise Optimization : Vary reaction parameters such as temperature (e.g., 60–100°C), solvent polarity (e.g., ethanol vs. methyl ethyl ketone), and catalyst loading (e.g., HCl or tosyl chloride) to identify optimal conditions. Evidence from analogous compounds suggests that microwave-assisted synthesis reduces reaction time (2–20 min) and improves yield (65–80%) compared to classical methods .
- By-Product Mitigation : Monitor intermediates using thin-layer chromatography (TLC) and adjust stoichiometry of reagents like hydrazine derivatives to minimize undesired side reactions .
- Purification : Employ column chromatography with silica gel or recrystallization in solvents like ethanol/water mixtures for high-purity isolation .
Q. What analytical techniques are most reliable for confirming the structural integrity of this compound?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : Use - and -NMR to verify substituent positions (e.g., chloromethyl and ethyl groups) and ring system conformation. For example, δ 0.95–3.41 ppm in -NMR corresponds to alkyl and heterocyclic protons in related pyrazole derivatives .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular weight and fragmentation patterns, particularly for the sulfone (5,5-dioxide) moiety .
- Infrared (IR) Spectroscopy : Identify functional groups such as C-Cl (750–550 cm) and S=O (1150–1050 cm) .
Q. How should researchers address stability and solubility challenges during experimental workflows?
- Methodological Answer :
- Stability : Store the compound in airtight, moisture-proof containers at -20°C to prevent degradation. Avoid exposure to heat (>30°C) or light, as sulfone derivatives are prone to decomposition under oxidative conditions .
- Solubility : Test polar aprotic solvents (e.g., DMSO, DMF) for dissolution, as thiopyrano-pyrazole derivatives often exhibit limited solubility in aqueous media. Pre-saturate solvents with inert gases (N) to reduce oxidation .
Q. What environmental fate studies are relevant for assessing the compound’s ecological impact?
- Methodological Answer :
- Abiotic Degradation : Conduct hydrolysis and photolysis experiments under controlled pH (3–9) and UV light to simulate environmental breakdown. Track sulfone group stability using HPLC .
- Biotic Transformation : Use microbial consortia from soil or water samples to assess biodegradation pathways. Measure metabolite toxicity via bioassays (e.g., Daphnia magna survival rates) .
Advanced Research Questions
Q. How can computational modeling elucidate the compound’s mechanism of action in pharmacological contexts?
- Methodological Answer :
- Docking Studies : Use software like AutoDock Vina to simulate interactions with biological targets (e.g., kinases or GPCRs). Focus on the chloromethyl group’s electrophilic reactivity and the sulfone’s hydrogen-bonding potential .
- MD Simulations : Perform molecular dynamics (MD) simulations in explicit solvent (e.g., water/ethanol) to analyze conformational stability over 100-ns trajectories .
Q. What strategies resolve contradictions in reported synthetic yields or by-product profiles?
- Methodological Answer :
- Comparative Replication : Repeat published protocols (e.g., Krapcho et al.’s methods for pyrazolo-pyridines) under identical conditions to validate reproducibility. Note deviations in solvent purity or catalyst sourcing .
- Advanced Analytics : Use LC-MS/MS to detect low-abundance by-products (e.g., dechlorinated analogs or ring-opened derivatives) that may explain yield discrepancies .
Q. How should researchers design experiments to link this compound’s activity to broader theoretical frameworks?
- Methodological Answer :
- Conceptual Anchoring : Align studies with existing theories (e.g., structure-activity relationships for sulfone-containing heterocycles) to prioritize functional group modifications .
- Hypothesis-Driven Testing : For example, test whether the ethyl group’s steric effects modulate target binding affinity compared to isopropyl analogs .
Key Considerations for Contradictions
- Synthesis Variability : Differences in catalyst purity (e.g., HCl concentration) may explain yield fluctuations. Standardize reagent sources and validate via titrimetry .
- Analytical Discrepancies : Cross-validate NMR assignments with 2D techniques (COSY, HSQC) to resolve signal overlap in complex spectra .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
